Quinolin-3-yl(m-tolyl)methanone
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Overview
Description
Quinolin-3-yl(m-tolyl)methanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring attached to a methanone group, which is further connected to a m-tolyl group.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Quinolones, a class of compounds structurally similar to quinolines, have been noted for their broad-spectrum activity and excellent tissue penetration .
Result of Action
Quinoline derivatives have been reported to show significant results through different mechanisms, including inhibition of tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
It is known that the efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-3-yl(m-tolyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 3-acylquinolines with m-tolylmethanone under specific conditions. For instance, a transition metal-free protocol has been developed for the synthesis of 3-acylquinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. Methanesulfonic acid and sodium iodide play important roles in this reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-yl(m-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-yl(m-tolyl)methanol.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or m-tolyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-3-yl(m-tolyl)methanol, while reduction can produce quinolin-3-yl(m-tolyl)methane.
Scientific Research Applications
Quinolin-3-yl(m-tolyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Comparison with Similar Compounds
Quinolin-3-yl(m-tolyl)methanone can be compared with other similar compounds, such as:
3-(quinolin-3-yl)-1-phenylprop-2-en-1-one: This compound has a similar quinoline core but differs in the attached groups, leading to different biological activities.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position of the quinoline ring, which can influence their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
(3-methylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-5-4-7-14(9-12)17(19)15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIJAUGUUXUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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